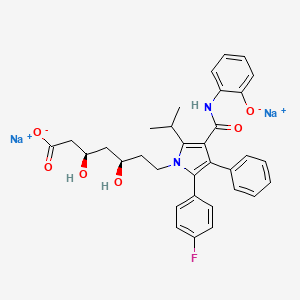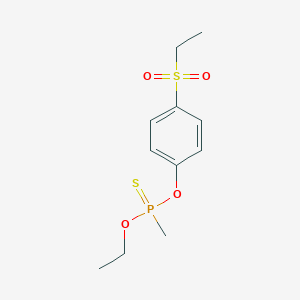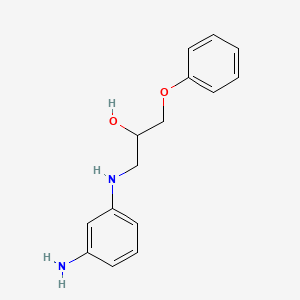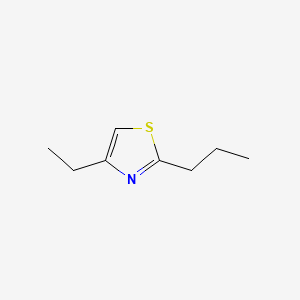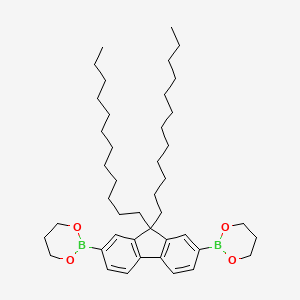
9,9-Didodecylfluorene-2,7-bis(trimethylene borate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Didodecylfluorene-2,7-bis(trimethylene borate) is an aryl boronate ester. This compound is known for its unique structure, which includes a fluorene core substituted with dodecyl groups and boronate ester functionalities. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Didodecylfluorene-2,7-bis(trimethylene borate) typically involves the reaction of 9,9-didodecylfluorene with boronic acid derivatives. One common method is the reaction of 9,9-didodecylfluorene with bis(trimethylene borate) under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Didodecylfluorene-2,7-bis(trimethylene borate) undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the boronate ester groups.
Reduction: This reaction can affect the fluorene core.
Substitution: This reaction can occur at the boronate ester groups or the fluorene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation of the boronate ester groups can lead to the formation of boronic acids, while substitution reactions can introduce new functional groups to the fluorene core.
Applications De Recherche Scientifique
9,9-Didodecylfluorene-2,7-bis(trimethylene borate) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Mécanisme D'action
The mechanism of action of 9,9-Didodecylfluorene-2,7-bis(trimethylene borate) involves its interaction with various molecular targets and pathways. The boronate ester groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. The fluorene core provides a rigid and stable structure, contributing to the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dioctylfluorene-2,7-bis(trimethylene borate): Similar structure but with octyl groups instead of dodecyl groups.
9,9-Diheptylfluorene-2,7-bis(trimethylene borate): Similar structure but with heptyl groups instead of dodecyl groups.
Uniqueness
9,9-Didodecylfluorene-2,7-bis(trimethylene borate) is unique due to its longer dodecyl chains, which can influence its solubility, melting point, and overall chemical reactivity. These properties make it particularly useful in applications where longer alkyl chains are advantageous .
Propriétés
Numéro CAS |
480424-87-1 |
|---|---|
Formule moléculaire |
C43H68B2O4 |
Poids moléculaire |
670.6 g/mol |
Nom IUPAC |
2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-didodecylfluoren-2-yl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C43H68B2O4/c1-3-5-7-9-11-13-15-17-19-21-29-43(30-22-20-18-16-14-12-10-8-6-4-2)41-35-37(44-46-31-23-32-47-44)25-27-39(41)40-28-26-38(36-42(40)43)45-48-33-24-34-49-45/h25-28,35-36H,3-24,29-34H2,1-2H3 |
Clé InChI |
UUBYUEHUVKVOBO-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCCCCCC)CCCCCCCCCCCC)C=C(C=C4)B5OCCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



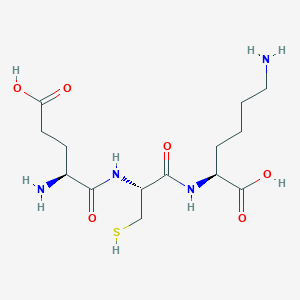
![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
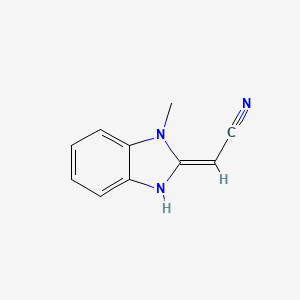
![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)

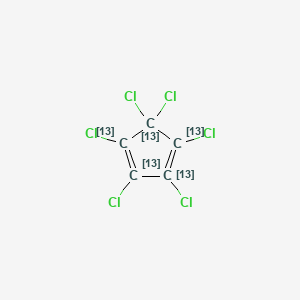
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
